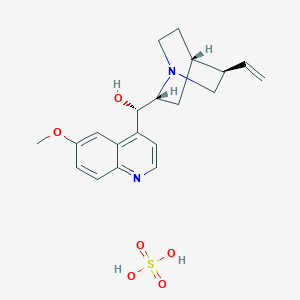

![molecular formula C43H40N6O3 B148760 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid CAS No. 752179-89-8](/img/structure/B148760.png)

5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis and Biological Evaluation

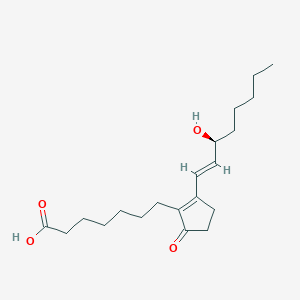

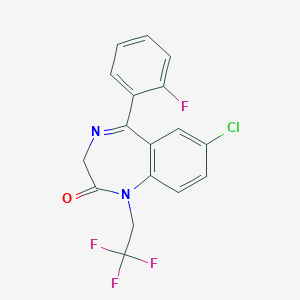

The first paper discusses the synthesis of a series of novel substituted 2-(phenyl)-3H-benzo(d)imidazole-5-carboxylic acids and their methyl esters, which were then tested for their antiproliferative effects against breast cancer cell lines. The compounds showed promising results, with some exhibiting greater effects than cisplatin, a reference compound. Specifically, compound 2e with a 5-fluoro-2-hydroxyphenyl substituent was the most active, indicating the potential of these compounds as leads for cancer therapeutics .

Catalytic Hydrolysis by Imidazole-4-carbohydroxamic Acids

The second paper focuses on the synthesis of imidazole-4-carbohydroxamic acids and their N-methylhydroxamic acid derivative from imidazolecarboxylic acid and hydroxylamines. These compounds were used to catalyze the hydrolysis of p-nitrophenyl acetate. The study found that the hydrolysis proceeds through the formation of an acetyl hydroxamate intermediate, with the deacylation of this intermediate being assisted by the intramolecular imidazole group. This assistance by the imidazole group enhances the overall efficiency of the catalysis .

Molecular Structure Analysis

While the provided papers do not directly analyze the molecular structure of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid, they do provide insight into the structural components that contribute to the activity of similar compounds. The presence of the imidazole ring, as seen in the hydrolytic catalysts, is a key feature that can influence the reactivity and interaction with biological targets .

Chemical Reactions Analysis

The papers describe the synthesis of imidazole derivatives and their subsequent use in biological evaluations or as catalysts in chemical reactions. The antiproliferative effects against cancer cell lines and the catalytic efficiency in hydrolysis reactions suggest that the imidazole core structure is versatile and can be functionalized to achieve desired biological or chemical properties .

Physical and Chemical Properties Analysis

The specific physical and chemical properties of 5-(2-Hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid are not detailed in the provided papers. However, the papers do indicate that the substitution patterns on the imidazole ring can significantly affect the biological activity and catalytic properties of these compounds. This suggests that the physical and chemical properties of such compounds can be fine-tuned by altering their chemical structure .

Aplicaciones Científicas De Investigación

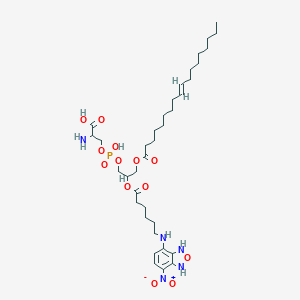

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives are explored for their potential in cancer treatment due to their ability to interact with DNA and inhibit various enzymes involved in cancer progression. Bis(2-chloroethyl)amino derivatives of imidazole, for instance, have shown promise in preclinical testing for their antitumor properties. Studies focus on synthesizing compounds with different biological activities, including potential anticancer effects, by modifying imidazole structures (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Pharmacophores Design for Kinase Inhibitors

The design and synthesis of imidazole scaffolds are also significant in the development of kinase inhibitors. These inhibitors, particularly for p38 mitogen-activated protein (MAP) kinase, are crucial in the research for treatments of inflammatory diseases. The structural analysis and activity studies of tri- and tetra-substituted imidazole derivatives provide insights into the molecular basis for enzyme inhibition, offering a pathway for developing new therapeutic agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Role in Neuroprotection

Research into neuroprotective agents for treating cerebrovascular stroke has identified compounds with imidazole frameworks as potential candidates. These compounds, through their interaction with various molecular targets, could mitigate the complex signaling cascade following a stroke, demonstrating the versatility of imidazole derivatives in medical research beyond their traditional scope (Karsy, Brock, Guan, Taussky, Kalani, & Park, 2017).

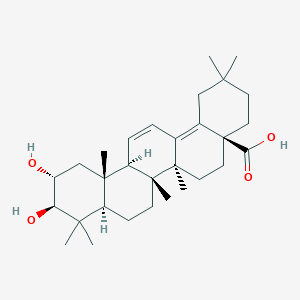

Antioxidant Properties

Hydroxycinnamic acids, which can be structurally related to imidazole derivatives through their bioactivity, have been studied extensively for their antioxidant properties. These studies often focus on understanding the structure-activity relationships, providing a foundation for designing more potent antioxidant molecules and exploring their therapeutic applications in oxidative stress-related diseases (Razzaghi-Asl, Garrido, Khazraei, Borges, & Firuzi, 2013).

Propiedades

IUPAC Name |

5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H40N6O3/c1-4-16-37-44-39(42(2,3)52)38(41(50)51)48(37)29-30-25-27-31(28-26-30)35-23-14-15-24-36(35)40-45-47-49(46-40)43(32-17-8-5-9-18-32,33-19-10-6-11-20-33)34-21-12-7-13-22-34/h5-15,17-28,52H,4,16,29H2,1-3H3,(H,50,51) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITUFJDFACFQQAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H40N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

688.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Trityl Olmesartan Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-But-2-enedioic acid;methyl (13Z)-13-ethylidene-4-hydroxy-18-(hydroxymethyl)-8-methyl-8,15-diazapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2(7),3,5-triene-18-carboxylate](/img/structure/B148683.png)

![2-Chloro-1-[4-(2-methoxyethyl)piperazin-1-YL]ethanone](/img/structure/B148714.png)